

Application Note: Structural Elucidation of 3-Hydroxychalcone using ^1H and ^{13}C NMR Spectroscopy

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Compound of Interest

Compound Name: 3-Hydroxychalcone

Cat. No.: B8759875

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Introduction

Chalcones, belonging to the flavonoid family, are a class of open-chain flavonoids that are precursors in the biosynthesis of other flavonoids and are abundant in many edible plants. Their basic structure consists of two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system. These compounds and their derivatives have garnered significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific biological activity of a chalcone is often dictated by the substitution pattern on its two aromatic rings.

3-Hydroxychalcone, scientifically known as (E)-3-(3-hydroxyphenyl)-1-phenylprop-2-en-1-one, is a key derivative whose structural integrity is paramount for its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such organic molecules in solution. This application note provides a comprehensive guide to the interpretation of the ^1H and ^{13}C NMR spectra of **3-hydroxychalcone**, offering a detailed analysis of chemical shifts and coupling constants. Furthermore, it outlines a standard protocol for sample preparation and data acquisition, intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of **3-hydroxychalcone** are numbered as shown in the structure below. This numbering scheme will be used consistently throughout this document.

Caption: Structure of **3-hydroxychalcone** with atom numbering for NMR assignments.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of **3-hydroxychalcone** provides a wealth of information regarding the proton environment within the molecule. The spectrum is characterized by signals in the aromatic region, the vinylic region, and a signal for the hydroxyl proton. The data presented here is based on spectra recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of **3-Hydroxychalcone** (in CDCl₃)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-α	7.42	d	15.6
H-β	7.78	d	15.6
H-2', H-6'	8.03	m	
H-3', H-4', H-5'	7.55	m	
H-2	7.35	t	2.0
H-4	7.29	t	7.8
H-5	6.95	ddd	8.1, 2.5, 0.9
H-6	7.19	m	
3-OH	(Varies)	br s	

Analysis of the ¹H NMR Spectrum:

- **Vinylic Protons (H- α and H- β):** The two doublets at 7.42 and 7.78 ppm are characteristic of the α and β protons of the α,β -unsaturated ketone system. The large coupling constant of 15.6 Hz is definitive for a trans (E) configuration of the double bond. H- β is observed at a lower field (deshielded) compared to H- α due to the deshielding effect of the adjacent aromatic ring (Ring B) and the polarization of the C=C double bond by the carbonyl group.
- **Aromatic Protons (Ring A):** The protons on the phenyl ring attached to the carbonyl group (Ring A) appear as multiplets around 7.55 and 8.03 ppm. The protons at the ortho positions (H-2' and H-6') are typically the most deshielded due to the anisotropic effect of the carbonyl group.
- **Aromatic Protons (Ring B):** The hydroxyl-substituted phenyl ring (Ring B) displays a more complex splitting pattern due to the electronic effects of the hydroxyl group. The meta-position of the hydroxyl group influences the electron density and thus the chemical shifts of the surrounding protons. The triplet at 7.29 ppm with a coupling constant of 7.8 Hz is characteristic of H-4, which is coupled to its two ortho neighbors. The doublet of doublet of doublets at 6.95 ppm corresponds to H-5. The signals for H-2 and H-6 appear as a triplet and a multiplet, respectively.
- **Hydroxyl Proton (3-OH):** The chemical shift of the phenolic hydroxyl proton can vary depending on the concentration, solvent, and temperature. It typically appears as a broad singlet and may exchange with deuterium if D₂O is added to the sample.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of **3-hydroxychalcone**. The spectrum shows distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons.

Table 2: ¹³C NMR Spectral Data of **3-Hydroxychalcone** (in CDCl₃)

Carbon Assignment	Chemical Shift (δ , ppm)
C=O	190.4
C- β	144.8
C- α	122.1
C-1'	138.2
C-2', C-6'	128.6
C-3', C-5'	128.5
C-4'	132.8
C-1	136.4
C-2	117.3
C-3	157.9
C-4	120.9
C-5	130.0
C-6	115.1

Analysis of the ^{13}C NMR Spectrum:

- **Carbonyl Carbon (C=O):** The signal for the carbonyl carbon appears at a characteristic downfield chemical shift of 190.4 ppm due to the strong deshielding effect of the double-bonded oxygen atom.
- **Vinylic Carbons (C- α and C- β):** The vinylic carbons, C- α and C- β , resonate at 122.1 and 144.8 ppm, respectively. C- β is more deshielded than C- α , which is consistent with the electronic effects within the enone system.
- **Aromatic Carbons (Ring A):** The carbons of the unsubstituted phenyl ring (Ring A) show signals in the typical aromatic region. The quaternary carbon C-1' is observed at 138.2 ppm. The protonated carbons C-2'/C-6', C-3'/C-5', and C-4' appear at 128.6, 128.5, and 132.8 ppm, respectively.

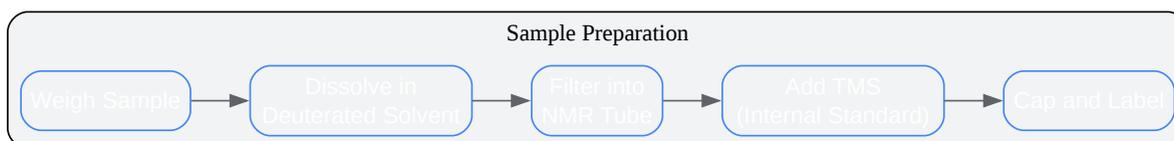
- Aromatic Carbons (Ring B): The chemical shifts of the carbons in the hydroxyl-substituted ring (Ring B) are influenced by the electron-donating and inductive effects of the hydroxyl group. The carbon bearing the hydroxyl group, C-3, is significantly deshielded and appears at 157.9 ppm. The other carbons in this ring show distinct chemical shifts that reflect the electronic distribution imparted by the hydroxyl substituent.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Weighing the Sample: Accurately weigh 5-10 mg of **3-hydroxychalcone** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl_3) is a common choice for chalcones. Ensure the solvent is of high purity to avoid extraneous signals.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
- Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.



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Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

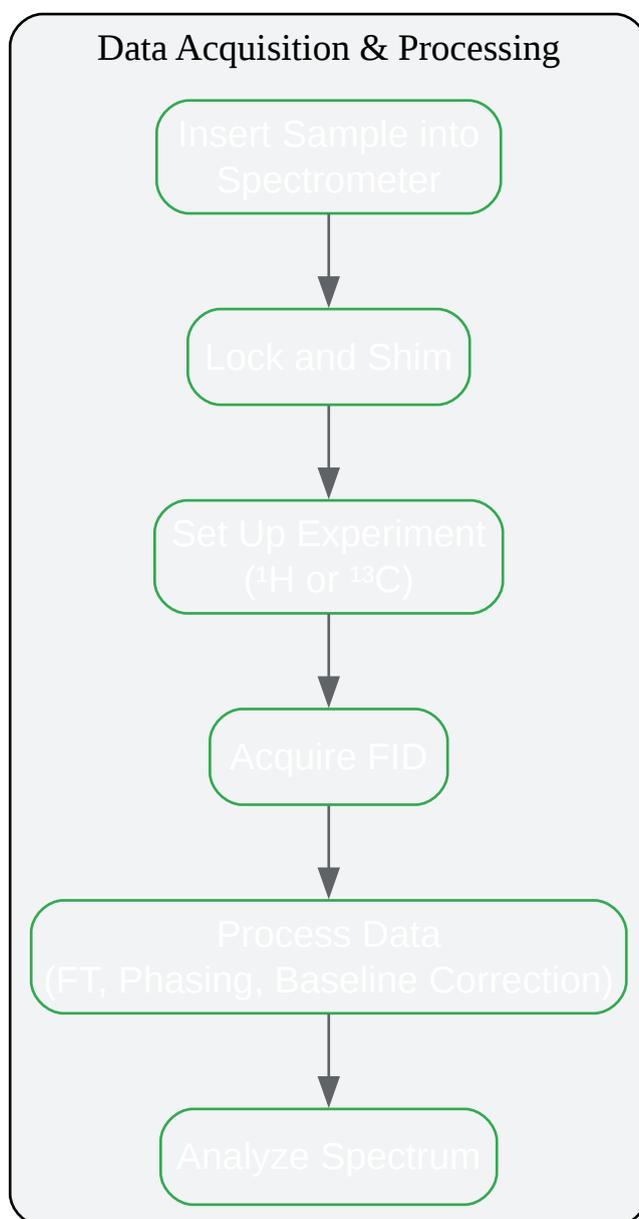
The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). These parameters may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans.
- Temperature: 298 K (25 °C).

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on concentration.
- Temperature: 298 K (25 °C).



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Caption: General workflow for NMR data acquisition and processing.

Conclusion

This application note has provided a detailed guide to the ^1H and ^{13}C NMR spectral interpretation of **3-hydroxychalcone**. The presented data and analysis serve as a valuable resource for the structural verification and characterization of this important chalcone derivative. The clear assignment of proton and carbon signals, supported by the analysis of

chemical shifts and coupling constants, demonstrates the power of NMR spectroscopy in elucidating the fine structural details of organic molecules. The outlined protocols for sample preparation and data acquisition offer a standardized approach for obtaining high-quality NMR spectra, ensuring reliable and reproducible results for researchers in the fields of chemistry, pharmacology, and drug discovery.

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